molecular formula C12H16O3 B1330108 Ethyl 4-phenoxybutanoate CAS No. 2364-59-2

Ethyl 4-phenoxybutanoate

Número de catálogo: B1330108
Número CAS: 2364-59-2
Peso molecular: 208.25 g/mol
Clave InChI: XSVIVXBQBFMYCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-phenoxybutanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biocatalyst Research and Synthesis

  • Biocatalyst Development : Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a derivative of ethyl 4-phenoxybutanoate, is significant in synthesizing angiotensin-converting enzyme inhibitors like enalapril and lisinopril. Research has focused on biocatalyst methods for synthesizing (R)-HPBE, offering an eco-friendly and efficient approach (Zhao Jin-mei, 2008).

  • Enzymatic Synthesis for Chiral Drugs : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, closely related to this compound, is a precursor for chiral drugs including statins. The enzymatic reduction process using biocatalysts like yeast carbonyl reductases offers advantages like low cost, high yield, and enantioselectivity (Q. Ye et al., 2011).

  • Production of Chiral Intermediates : Ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate in producing cholesterol-lowering drugs like Lipitor, can be synthesized from compounds similar to this compound. This process uses whole-cell biocatalysts, highlighting the importance of microbial synthesis in pharmaceutical production (J. Jin & Jie Zhang, 2011).

  • Gas-phase Pyrolysis for Compound Synthesis : Ethyl 3-hydroxy-3-methylbutanoate, structurally related to this compound, undergoes gas-phase pyrolysis to produce components like acetone and ethyl acetate. This process, involving elimination reactions, is important in organic synthesis and industrial chemistry (R. Dominguez et al., 1996).

Biocatalysis and Microbial Reduction

  • Microbial Reduction in Drug Synthesis : Microorganisms play a crucial role in the asymmetric reduction of compounds similar to this compound, leading to the production of optically active intermediates for pharmaceuticals (S. Shimizu et al., 1990).

  • 4-phenylbutanoate [(R)-EHPB], related to this compound, has been produced using microbial reduction in interface bioreactors. This method is effective for synthesizing intermediates for anti-hypertension drugs, demonstrating the importance of bioreactor technology in medicinal chemistry (S. Oda et al., 1998).
  • Biocatalytic Synthesis in Biphasic Systems : The biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a structurally similar compound to this compound, has been optimized in aqueous-organic solvent biphasic systems. This process, using fungi like Aureobasidium pullulans, underscores the potential of biphasic systems in producing high-purity chiral compounds (Jun-yao He et al., 2006).

  • Enantioselective Bioconversion : Escherichia coli cells expressing yeast reductase have been used for the enantioselective bioconversion of compounds related to this compound. This method is significant for producing chiral building blocks for drugs like L-carnitine and hypercholesterolemia medications (H. Park et al., 2010).

Chemical Transformations and Synthesis

  • Photochromic Diarylethene Precursors : Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, similar to this compound, undergoes aerobicdimerization to produce photochromic diarylethenes. These compounds can be modified chemically to create photoactive materials with desired properties, highlighting the role of this compound analogs in materials science and photochemistry (A. Lvov et al., 2017).

Safety and Hazards

Ethyl 4-phenoxybutanoate should be handled with care. Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed . It is also recommended to store the compound in a well-ventilated place and keep the container tightly closed .

Mecanismo De Acción

Target of Action

Ethyl 4-phenoxybutanoate, also known as ethyl 4-phenoxybutyrate , is a chemical compound that has been studied for its potential role in the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and heart failure. They work by inhibiting the action of ACE, which is involved in the renin-angiotensin system that regulates blood pressure .

Mode of Action

It is known that the compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (opbe) to ®-2-hydroxy-4-phenylbutanoate [®-hpbe] with carbonyl reductases . This process is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Biochemical Pathways

The biochemical pathway of this compound involves the reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate [®-HPBE] with carbonyl reductases . This process is part of the larger pathway for the production of ACE inhibitors, which are used to prevent the formation of angiotensin II and lower blood pressure .

Result of Action

The result of the action of this compound is the production of ®-2-hydroxy-4-phenylbutanoate [®-HPBE], a key precursor for the synthesis of various anti-hypertension drugs . The overall yield, chemical purity, and enantiomeric excess of ®-HPBE were reported to be 58%, 99.1%, and 90%, respectively .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the biocatalytic asymmetric reduction of OPBE to ®-HPBE with carbonyl reductases is performed under mild reaction conditions . Moreover, the process is environmentally benign, highlighting the potential of this compound for green chemistry applications .

Análisis Bioquímico

Biochemical Properties

Ethyl 4-phenoxybutanoate is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the production of ACE inhibitors . ACE inhibitors prevent the formation of angiotensin II, a potent vasoconstrictor, thereby decreasing blood pressure . This can have wide-ranging effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Metabolic Pathways

It is known that it is a key precursor for the production of ACE inhibitors . This suggests that it may be involved in the metabolic pathways related to the synthesis of these drugs.

Transport and Distribution

As an ester, it is likely to be able to cross cell membranes relatively easily due to its lipophilic nature .

Subcellular Localization

Given its role as a precursor in the production of ACE inhibitors, it may be expected to localize to areas of the cell involved in drug synthesis and metabolism .

Propiedades

IUPAC Name

ethyl 4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVIVXBQBFMYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278654
Record name Ethyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2364-59-2
Record name 2364-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35.5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 100 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethyl ether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
370 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Scheme 1 shows a general method for preparation of 3,4-dihydrobenzo[b]oxepin-5(2H)-one intermediates 66 by O-alkylation of a phenolic compound with ethyl 4-bromobutanoate to give a ethyl 4-phenoxybutanoate intermediate 67, followed by saponification to the carboxylic acid 68 and intramolecular cyclization under acidic conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-phenoxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-phenoxybutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-phenoxybutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-phenoxybutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-phenoxybutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-phenoxybutanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.